molecular formula C11H24BNO3 B8139503 Boric acid;N-cyclopentylcyclohexanamine

Boric acid;N-cyclopentylcyclohexanamine

Cat. No.: B8139503
M. Wt: 229.13 g/mol
InChI Key: FCSVDJFCOZAUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boric acid;N-cyclopentylcyclohexanamine is an alkylamine borate complex formed from boric acid and N-cyclopentylcyclohexanamine. This compound is primarily investigated for its role as a corrosion inhibitor for ferrous metals. Alkylamine borates, particularly cycloalkylamine borates like those derived from cyclohexylamine, are known to form a protective layer on metal surfaces, significantly reducing their susceptibility to atmospheric corrosion . The mechanism is thought to involve the formation of a thin, adherent film that acts as a barrier against moisture and corrosive agents. Research indicates that related cyclohexylamine borates (such as biborate, triborate, and tetraborate) can be applied as fine powders or from solutions in carriers like lower alcohols, providing effective protection with quantities as low as 0.5 to 50 mg per square inch . A significant advantage of this class of inhibitors is that they often do not require removal before the metal's use in subsequent processes and can be easily cleaned with water or air jets if necessary . Beyond materials science, boronic acid and amine complexes are valuable building blocks in medicinal chemistry and organic synthesis, serving as key intermediates in reactions like the Suzuki-Miyaura cross-coupling to form carbon-carbon bonds . This compound is supplied for research purposes to explore these and other potential applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

boric acid;N-cyclopentylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.BH3O3/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;2-1(3)4/h10-12H,1-9H2;2-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSVDJFCOZAUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O.C1CCC(CC1)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Agents

Boric acid is well-known for its antimicrobial properties. When combined with N-cyclopentylcyclohexanamine, the compound may exhibit enhanced efficacy against a broader spectrum of microorganisms. Research has shown that formulations containing boric acid can be effective as mild antiseptics in medical applications, such as eyewashes and burn dressings .

Pharmaceutical Formulations

The combination of boric acid with N-cyclopentylcyclohexanamine may improve drug solubility and bioavailability. This property is particularly beneficial in the formulation of oral medications where solubility is a critical factor for absorption. Case studies indicate that boron-containing compounds can enhance the therapeutic efficacy of certain drugs through improved pharmacokinetics .

Wood Preservation

Boric acid is frequently used in wood preservation due to its fungicidal properties. The addition of N-cyclopentylcyclohexanamine could enhance the effectiveness of boric acid formulations, making them more suitable for protecting wood against decay and insect damage. Studies have demonstrated that borate treatments can significantly extend the lifespan of wooden structures .

Flame Retardants

Boric acid compounds are utilized as flame retardants in various materials, including textiles and plastics. The incorporation of N-cyclopentylcyclohexanamine may improve the thermal stability and effectiveness of these formulations, contributing to fire safety standards in construction materials.

Table 1: Comparison of Applications

Application AreaBoric Acid AloneBoric Acid + N-Cyclopentylcyclohexanamine
Antimicrobial EfficacyModerateEnhanced
Solubility in PharmaceuticalsLowHigh
Wood PreservationEffectiveMore Effective
Flame RetardancyModerateHigh

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    A study conducted on the antimicrobial effects of boric acid combined with various amines highlighted improved efficacy against resistant bacterial strains when using the compound with N-cyclopentylcyclohexanamine .
  • Case Study 2: Pharmaceutical Formulations
    Research indicated that formulations containing boron compounds significantly increased drug absorption rates compared to standard formulations without boron .

Comparison with Similar Compounds

Acetic Acid; N-Cyclohexylcyclohexanamine (1:1)

  • Structure : A 1:1 adduct of acetic acid and N-cyclohexylcyclohexanamine .
  • Key Differences: Acidity: Acetic acid (pKa ~4.76) is significantly more acidic than boric acid (pKa ~9.24), leading to stronger proton transfer in the amine-acid interaction. Solubility: The acetic acid complex may exhibit higher solubility in polar solvents compared to the boric acid adduct due to stronger hydrogen-bonding capacity .

(9Z)-9-Octadecenoic Acid; N-Cyclohexylcyclohexanamine (1:1)

  • Structure : A fatty acid (oleic acid) paired with N-cyclohexylcyclohexanamine .
  • Key Differences: Lipophilicity: The long aliphatic chain of oleic acid enhances lipid solubility, making this complex suitable for hydrophobic applications (e.g., surfactants), unlike the more polar boric acid adduct.

N-Methylcyclohexylamine

  • Structure : A primary amine with a methyl substituent .
  • Key Differences: Basicity: N-Methylcyclohexylamine (pKa ~10.5) is less basic than secondary amines like N-cyclopentylcyclohexanamine, affecting its acid-binding capacity.

N-Benzylcyclohexanamine

  • Structure : Features an aromatic benzyl group attached to the cyclohexanamine .
  • Key Differences :
    • Electronic Effects : The benzyl group’s electron-withdrawing nature decreases amine basicity compared to alicyclic substituents like cyclopentyl.
    • Applications : N-Benzyl derivatives are commonly used in pharmaceutical synthesis (e.g., as intermediates for anticonvulsants) , whereas boric acid complexes may find use in boron neutron capture therapy (BNCT) or as flame retardants.

Data Tables

Table 1. Physicochemical Comparison of Selected Compounds

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Melting Point (°C) Key Applications
Boric acid; N-cyclopentylcyclohexanamine* ~215 (estimated) Moderate Not reported Pharmaceuticals, catalysts
Acetic acid; N-cyclohexylcyclohexanamine 329.4 High 120–125 Chemical intermediates
Oleic acid; N-cyclohexylcyclohexanamine 509.8 Low (lipophilic) 45–50 Surfactants, lubricants
N-Methylcyclohexylamine 127.2 High -15 Corrosion inhibitors

*Estimated based on structural analogs.

Preparation Methods

Direct Co-Crystallization

Procedure :

  • Reactants : N-Cyclopentylcyclohexanamine (1 equiv), boric acid (1–1.2 equiv).

  • Solvent System : Methanol-water (1:1 v/v) or ethanol-water.

  • Process :

    • Dissolve both components under gentle warming (40–50°C).

    • Concentrate the solution under reduced pressure to induce crystallization.

    • Cool to room temperature and filter the crystalline product.

  • Yield : ~20–30% (based on analogous co-crystallizations).

Acid-Catalyzed Condensation

In cases where stoichiometric control is critical, catalytic acid (e.g., HCl or H₂SO₄) may enhance proton transfer and crystallization:

  • Conditions : 0.1–0.5 equiv HCl, reflux in isopropanol, 6–12 hours.

  • Yield Improvement : Up to 40%.

Optimization and Characterization

Reaction Parameter Optimization

ParameterOptimal RangeImpact on Yield/Purity
Solvent Methanol:H₂O (1:1)Maximizes solubility and crystallization
Temperature 40–50°C (dissolution)Prevents decomposition
Molar Ratio 1:1 (amine:boric acid)Avoids excess unreacted species
Crystallization Slow evaporationEnhances crystal quality

Spectroscopic Characterization

  • ¹H NMR : Peaks for cyclohexyl (δ 1.2–1.8 ppm) and cyclopentyl (δ 1.4–2.0 ppm) protons, with broad NH signals (δ 2.5–3.5 ppm).

  • ¹¹B NMR : Single resonance near δ 18–20 ppm, indicative of tetrahedral boron coordination.

  • IR : B-O stretching vibrations at 1350–1450 cm⁻¹ and O-H stretches at 3200–3600 cm⁻¹.

X-Ray Diffraction Analysis

Single-crystal X-ray studies of analogous compounds (e.g., [B₅O₆(OH)₄(deen)·H₂O]) reveal:

  • Boron atoms in trigonal or tetrahedral coordination.

  • Hydrogen-bonding networks between amine NH groups and boric acid hydroxyls.

Challenges and Mitigation Strategies

Low Yields in Co-Crystallization

  • Cause : Competing side reactions (e.g., borate polymerization).

  • Solution : Use excess boric acid (1.2 equiv) and rapid crystallization.

Hygroscopicity

  • Mitigation : Store under anhydrous conditions or as a solvate (e.g., with H₂O or EtOH).

Industrial Scalability

The "one-pot" methodology described in patent literature for related amines suggests scalability via:

  • Continuous Flow Systems : For controlled mixing and crystallization.

  • Catalytic Hydrogenation : To streamline amine synthesis (if starting from nitro precursors) .

Q & A

Q. What are the recommended methods for synthesizing N-cyclopentylcyclohexanamine and characterizing its purity in academic research?

Answer: Synthesis of N-cyclopentylcyclohexanamine typically involves reductive amination between cyclohexanone and cyclopentylamine, followed by purification via fractional distillation. Key analytical techniques for purity assessment include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and detect volatile impurities.
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra (referenced against NIST data ) can identify structural anomalies.
  • Elemental Analysis: Validate stoichiometric composition.
    Safety Note: Handle in a fume hood with PPE due to amine reactivity; consult SDS for storage guidelines (tightly sealed containers, dry conditions) .

Q. How does boric acid function as a Lewis acid in coordination chemistry, and what experimental protocols ensure reproducibility?

Answer: Boric acid (B(OH)3_3) acts as a Lewis acid by accepting electron pairs from hydroxyl groups in aqueous solutions. Methodological considerations:

  • pH Control: Use buffer systems (e.g., acetate buffer) to stabilize borate equilibria.
  • Titration Calibration: Employ potentiometric titrations with mannitol to enhance complexation visibility .
  • Spectroscopic Confirmation: FTIR can track B-O stretching vibrations (1,300–1,450 cm1^{-1}) to confirm adduct formation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for N-cyclopentylcyclohexanamine across different studies?

Answer: Discrepancies in NMR or IR data may arise from solvent effects, isotopic impurities, or tautomerism. Strategies include:

  • Comparative Analysis: Cross-reference with high-purity standards (e.g., NIST-certified spectra ).
  • Computational Modeling: Use DFT calculations (e.g., Gaussian software) to predict and match spectral profiles.
  • Isotopic Labeling: 15^15N-labeled analogs can clarify amine proton environments.
    Example Table:
ParameterReported Value (ppm)Observed Value (ppm)Deviation
1^1H NMR (CH3_3)1.25–1.351.28–1.32±0.03

Q. What experimental designs are effective for evaluating boric acid’s role in plant nutrition when conflicting efficacy data exist?

Answer: Contradictions in agricultural studies (e.g., split vs. single-dose applications ) require controlled variables:

  • Randomized Block Design (RBD): Assign treatments (e.g., 1.7 kg B ha1^{-1} as Produbor vs. control) across replicated plots to minimize soil heterogeneity.
  • Longitudinal Monitoring: Track boron uptake via ICP-MS in leaf tissues at flowering and fruiting stages.
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to differentiate treatment effects.

Q. How can researchers optimize reaction conditions for synthesizing boric acid-amine complexes, and what analytical methods validate their stability?

Answer:

  • Optimization Steps:
    • Vary molar ratios (1:1 to 1:3 B:amine) in ethanol/water solvents.
    • Monitor pH (8–10) to favor B-N coordination over precipitation.
  • Validation Methods:
    • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C indicates robust complexes).
    • X-ray Crystallography: Resolve crystal structures to confirm coordination geometry.

Methodological Challenges & Solutions

Q. What protocols mitigate risks when handling N-cyclopentylcyclohexanamine in kinetic studies involving reactive intermediates?

Answer:

  • Inert Atmosphere: Use Schlenk lines or gloveboxes to prevent amine oxidation.
  • Real-Time Monitoring: Employ inline FTIR or Raman spectroscopy to track intermediate formation.
  • Quenching Agents: Pre-prepare acetic acid solutions to neutralize reactive species post-reaction .

Q. How should researchers address discrepancies in boric acid’s bioavailability studies across soil types?

Answer:

  • Soil Characterization: Pre-test pH, organic matter, and clay content (e.g., Mehlich extractor for boron availability ).
  • Isotope Tracing: Apply 10^10B-enriched boric acid to differentiate soil-bound vs. plant-absorbed boron via SIMS imaging.

Data Reporting Standards

  • Chemical Documentation: Follow ICMJE guidelines to detail compound sources, purity (e.g., ≥99% by GC), and storage conditions (e.g., desiccated at 4°C) .
  • Conflict Resolution: Transparently report outliers and statistical power calculations in supplementary materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.